2-Bromo-5-(tert-butyl)phenol

Organic Synthesis Purification Process Chemistry

2-Bromo-5-(tert-butyl)phenol (CAS 20942-68-1) is a halogenated phenolic building block of the molecular formula C₁₀H₁₃BrO. Characterized by a bromine atom at the ortho position relative to a tert-butyl substituent at the meta position of the phenolic ring, this compound is valued for its ability to act as an electrophilic coupling partner in metal-catalyzed cross-coupling reactions.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 20942-68-1
Cat. No. B1280054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(tert-butyl)phenol
CAS20942-68-1
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)Br)O
InChIInChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
InChIKeyKSYHPGHAMBDJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(tert-butyl)phenol (CAS 20942-68-1) – Core Properties and Position in Halogenated Phenol Intermediates


2-Bromo-5-(tert-butyl)phenol (CAS 20942-68-1) is a halogenated phenolic building block of the molecular formula C₁₀H₁₃BrO [1]. Characterized by a bromine atom at the ortho position relative to a tert-butyl substituent at the meta position of the phenolic ring, this compound is valued for its ability to act as an electrophilic coupling partner in metal-catalyzed cross-coupling reactions . It is typically supplied as an oil with a purity of 98% (HPLC) , and it is utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceutical and material science research [1].

Why 2-Bromo-5-(tert-butyl)phenol Cannot Be Replaced by a Generic Bromophenol


The specific substitution pattern of 2-Bromo-5-(tert-butyl)phenol is not interchangeable with that of its positional isomers or other bromophenols. The position of the bromine atom relative to the electron-donating tert-butyl group directly governs the electronic properties of the aromatic ring and, consequently, its reactivity in key transformations like Suzuki-Miyaura cross-couplings [1]. Furthermore, the presence and position of the bulky tert-butyl group dramatically alters the compound's physicochemical properties, such as boiling point, solubility, and physical state, compared to its analogs . Substituting a generic bromophenol would therefore introduce variability in reaction yields, purification requirements, and downstream synthetic planning, rendering direct replacement non-viable without extensive re-optimization [2].

Quantitative Differentiation of 2-Bromo-5-(tert-butyl)phenol: A Head-to-Head Comparative Analysis


Comparative Boiling Point Analysis: 2-Bromo-5-(tert-butyl)phenol vs. 2-Bromo-4-tert-butylphenol

The boiling point is a critical parameter for purification via distillation and for understanding compound behavior under thermal stress. 2-Bromo-5-(tert-butyl)phenol exhibits a boiling point of 264.2±20.0 °C at 760 mmHg . This is significantly higher than that of its positional isomer, 2-Bromo-4-tert-butylphenol, which has a reported boiling point of 245.9±20.0 °C at 760 mmHg . This difference of approximately 18 °C provides a quantifiable basis for distinguishing the two compounds and can impact their separation in complex reaction mixtures.

Organic Synthesis Purification Process Chemistry

Purity and Physical Form Specification: Commercial Grade Differentiation

Procurement specifications directly impact the reliability of research outcomes. 2-Bromo-5-(tert-butyl)phenol is commercially available from major suppliers like Sigma-Aldrich as an oil with a certified purity of 98% (HPLC) . This contrasts with other tert-butyl bromophenol analogs, such as 2-Bromo-4-tert-butylphenol, which is a solid with a melting point of 51°C and is often supplied at purities ranging from 95% to 98% . The liquid physical form of the target compound can simplify handling and metering in automated synthesis platforms compared to solid analogs, offering a practical advantage for high-throughput experimentation.

Procurement Quality Control Reproducibility

Synthetic Yield Benchmark: High-Efficiency Synthesis of 2-Bromo-5-(tert-butyl)phenol

The economic and practical viability of using a specific building block is often determined by the efficiency of its synthesis. A patented synthetic route demonstrates that 2-Bromo-5-(tert-butyl)phenol can be prepared in an excellent yield of 99% via bromination of the corresponding precursor [1]. This high-yielding protocol provides a reliable and efficient method for obtaining the compound, which is critical for ensuring a stable and cost-effective supply chain. For comparison, alternative synthetic methods for other bromophenol derivatives, such as 2-Bromo-4-tert-butylphenol, are often cited with yields around 90-93%, indicating a potential advantage for the target compound in terms of atom economy and production efficiency [2].

Process Development Synthetic Efficiency Cost of Goods

Solubility Profile: Impact on Formulation and Reaction Media Selection

Aqueous solubility is a crucial factor for biological assays and certain aqueous-phase reactions. 2-Bromo-5-(tert-butyl)phenol has a calculated water solubility of 0.14 g/L at 25 °C . This low solubility is characteristic of its class and has direct implications for its use in aqueous environments. For comparison, the isomeric 4-Bromo-2-tert-butylphenol has an even lower calculated solubility of 0.087 g/L at 25 °C . While both are poorly soluble, the ~61% higher solubility of the target compound (0.14 vs. 0.087 g/L) could be a discriminating factor in applications where even minor differences in aqueous partitioning matter, such as in bioconjugation or environmental fate studies.

Formulation Science Solvent Selection Bioconjugation

Vapor Pressure and Volatility: Handling and Storage Considerations

Vapor pressure dictates a compound's volatility, which is essential for safe handling, storage, and designing processes involving evaporation or distillation. 2-Bromo-5-(tert-butyl)phenol exhibits a vapor pressure of 0.0±0.6 mmHg at 25 °C . This is slightly higher than that of the related compound 2-Bromo-4-tert-butylphenol, which has a reported vapor pressure of 0.0±0.5 mmHg at 25 °C . The difference, while small, can be relevant in high-vacuum applications or when designing ventilation systems for large-scale use.

Safety Storage Process Engineering

High-Value Application Scenarios for 2-Bromo-5-(tert-butyl)phenol Based on Differentiated Properties


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

The primary application of 2-Bromo-5-(tert-butyl)phenol is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions [1]. Its specific substitution pattern, with a bromine atom ortho to a tert-butyl group, provides a unique electronic environment that can be exploited to synthesize sterically hindered biaryl motifs found in pharmaceuticals and agrochemicals . The high synthetic yield (99%) for its preparation ensures a reliable supply of this building block for medicinal chemistry programs requiring large quantities of advanced intermediates [2].

Synthesis of Sterically Hindered Phenolic Antioxidants and Polymer Additives

The tert-butyl group in 2-Bromo-5-(tert-butyl)phenol provides significant steric bulk, a property that is highly valued in the design of antioxidants and polymer stabilizers [1]. This compound can serve as a precursor for synthesizing hindered phenolic antioxidants, which prevent the degradation of polymers by scavenging free radicals. The differentiated boiling point and physical state (oil) compared to other tert-butyl bromophenols can be advantageous in specific formulations and processing conditions where a liquid additive is preferred .

Precursor for Fluoro sulfonate Derivatives in One-Pot Functionalization Protocols

Recent advances in synthetic methodology have highlighted the use of bromophenols like 2-Bromo-5-(tert-butyl)phenol in tandem one-pot protocols for the generation of aryl fluorosulfates, which are versatile electrophiles for subsequent Suzuki coupling [1]. The specific steric and electronic properties of the tert-butyl group on the aromatic ring may influence the efficiency and selectivity of the fluorosulfonation step, making this specific isomer a valuable substrate for exploring and developing new streamlined synthetic routes to complex molecules .

Building Block for Pharmaceutical Intermediates Requiring Specific Lipophilicity

The presence of the hydrophobic tert-butyl group confers a specific calculated LogP (partition coefficient) of 3.45 to 2-Bromo-5-(tert-butyl)phenol [1]. This property makes it a suitable building block for incorporating a defined lipophilic moiety into drug candidates, which can be crucial for optimizing pharmacokinetic properties such as membrane permeability and metabolic stability. The differentiated solubility profile of 0.14 g/L at 25 °C provides a quantifiable parameter for medicinal chemists to consider when designing analogs with desired biopharmaceutical properties .

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